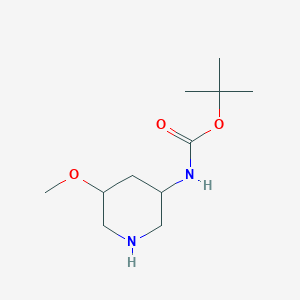

Tert-butyl N-(5-methoxypiperidin-3-YL)carbamate

Beschreibung

Tert-butyl N-(5-methoxypiperidin-3-YL)carbamate is a carbamate-protected piperidine derivative featuring a methoxy group at the 5-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, making this compound a critical intermediate in organic synthesis, particularly in medicinal chemistry for drug discovery . Its structural flexibility allows for further functionalization, enabling the development of bioactive molecules targeting enzymes, receptors, or other biological systems.

Eigenschaften

IUPAC Name |

tert-butyl N-(5-methoxypiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-9(15-4)7-12-6-8/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCFPINMOJFPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-methoxypiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 5-methoxypiperidine-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tert-butyl N-(5-methoxypiperidin-3-yl)carbamate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the specific reaction conditions and reagents used.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Secondary amines or alcohols.

Substitution: Various carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl N-(5-methoxypiperidin-3-YL)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural properties allow for selective reactions, making it valuable for developing new chemical entities. The compound can undergo various transformations, including oxidation, reduction, and substitution reactions, leading to the formation of diverse carbamate derivatives .

Biological Research

Model Compound for Enzyme Interactions

In biological research, this compound is utilized to study the effects of carbamate derivatives on biological systems. It serves as a model for investigating enzyme interactions and metabolic pathways. The mechanism of action often involves its interaction with specific molecular targets such as enzymes or receptors, where it can act as either an inhibitor or activator .

Pharmaceutical Applications

Drug Discovery and Development

The ability of this compound to interact with specific biological targets positions it as a candidate for drug discovery. Its structural features may allow it to modulate enzyme activity effectively, which is crucial in designing therapeutic agents for various diseases .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate in organic synthesis | Enables selective reactions for new compounds |

| Biological Research | Model for enzyme interactions | Helps understand metabolic pathways |

| Pharmaceutical | Drug discovery candidate | Potential to modulate enzyme activity |

| Industrial | Production of specialty chemicals | Suitable for diverse manufacturing processes |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of a structurally similar compound on astrocytes under oxidative stress induced by amyloid beta. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting that this compound could play a role in neuroprotection against neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of compounds similar to this compound indicated notable antibacterial activity against various pathogens. This highlights its potential therapeutic applications in treating infections .

Wirkmechanismus

The mechanism of action of tert-butyl N-(5-methoxypiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The carbamate group can form covalent bonds with active site residues, leading to the modulation of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties

Substituent Effects on Physicochemical Properties

- This property is advantageous in early-stage drug candidates requiring pharmacokinetic optimization .

- Trifluoromethyl Group () : The CF3 group enhances lipophilicity, which can improve blood-brain barrier penetration but may reduce aqueous solubility. Its electron-withdrawing nature also stabilizes adjacent functional groups against metabolic degradation .

- Bromothiophene Sulfonyl () : This bulky substituent introduces steric hindrance, which could limit rotational freedom and influence binding pocket interactions. The sulfonyl group acts as a strong H-bond acceptor, useful in targeting polar enzyme active sites .

- It also reduces metabolic susceptibility compared to non-halogenated analogs .

Biologische Aktivität

Tert-butyl N-(5-methoxypiperidin-3-YL)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 225.29 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's disease. This inhibition can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals, thus protecting cells from oxidative stress .

In Vitro Studies

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocyte cells from damage induced by amyloid-beta peptides. This protective effect is associated with reduced levels of pro-inflammatory cytokines such as TNF-α and decreased oxidative stress markers .

- Cytotoxicity Assessment : Cytotoxicity assays conducted on various cancer cell lines have suggested that this compound may induce apoptosis in a dose-dependent manner, indicating potential anticancer properties .

In Vivo Studies

- Animal Models : In vivo experiments using rodent models have shown that administration of this compound resulted in improved cognitive function in scopolamine-induced memory impairment models. However, the effects were less pronounced compared to established treatments like galantamine, possibly due to bioavailability issues .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals distinct differences in biological activity:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| M4 | Moderate neuroprotection | β-secretase inhibitor |

| Galantamine | Strong neuroprotection | Acetylcholinesterase inhibitor |

| 8-Ethylquinolin-3-ol | Antimicrobial properties | DNA synthesis inhibition |

Case Studies and Research Findings

- Neurodegenerative Disease Research : A study highlighted the effectiveness of this compound in reducing amyloid plaque formation in animal models, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Cancer Treatment Potential : Research indicated that this compound could enhance apoptosis in specific cancer cell lines, showing promise as an anticancer agent through modulation of apoptotic pathways .

Q & A

Q. What are the common synthetic routes for tert-butyl N-(5-methoxypiperidin-3-yl)carbamate, and what factors influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step procedures involving palladium-catalyzed cross-coupling, Boc protection/deprotection, and nucleophilic substitution. For example:

Coupling Reactions : Use of Pd₂(dba)₃ with BINAP ligand in toluene for Suzuki-Miyaura couplings to attach aryl/heteroaryl groups to the piperidine scaffold .

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like K₂CO₃ .

Reduction Steps : Fe powder in NH₄Cl/EtOH for nitro-to-amine reductions .

Key Factors :

- Catalyst selection (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) impacts coupling efficiency.

- Solvent polarity (e.g., THF vs. toluene) affects reaction kinetics.

- Temperature control during Boc deprotection (HCl/MeOH) prevents side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the Boc group’s tert-butyl singlet at ~1.4 ppm and methoxy protons at ~3.3 ppm. Piperidine ring protons appear as multiplet signals between 2.5–4.0 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) of the Boc group resonates at ~155 ppm .

- IR : Carbamate C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1530 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., ~257.26 g/mol for related analogs) .

Q. What safety protocols are essential for handling This compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., THF, MeOH) .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of stereoisomers in This compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control piperidine ring stereochemistry .

- Chromatographic Separation : Employ chiral columns (e.g., Chiralpak IA/IB) with hexane:IPA (90:10) mobile phases for resolving enantiomers .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives can enhance enantiomeric excess (ee) .

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., piperidine chair vs. boat conformation) .

- DFT Calculations : Compare computed vs. experimental IR/NMR spectra using Gaussian09 with B3LYP/6-31G(d) basis sets. Discrepancies may indicate solvent effects or hydrogen bonding .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility in the methoxypiperidine moiety .

Q. What strategies mitigate side reactions during Boc deprotection in complex derivatives?

- Methodological Answer :

- Acid Selection : Use TFA in DCM (0°C) for milder deprotection vs. HCl/MeOH, which may hydrolyze methoxy groups .

- Scavengers : Add 1,2-ethanedithiol to trap carbocation intermediates and prevent alkylation side products .

- Monitoring : Track reaction progress via TLC (Rf shift from ~0.6 to ~0.3 in EtOAc/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.